molecular formula C15H24N2O4S B4813057 N-{4-[(3-butoxypropyl)sulfamoyl]phenyl}acetamide

N-{4-[(3-butoxypropyl)sulfamoyl]phenyl}acetamide

Cat. No.: B4813057
M. Wt: 328.4 g/mol
InChI Key: OOYKXYBXVUEVBI-UHFFFAOYSA-N
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Description

N-{4-[(3-Butoxypropyl)sulfamoyl]phenyl}acetamide is a synthetic sulfonamide derivative of significant interest in medicinal chemistry and pharmaceutical research. Sulfonamides represent one of the oldest classes of antibiotic agents and continue to be a vital structural motif in drug discovery due to their broad therapeutic potential and excellent tolerability in biological systems . Compounds bearing the sulfonamide group are known to be stable and are frequently explored for their antibacterial properties, largely due to their structural similarity to para-aminobenzoic acid (PABA), which allows them to competitively inhibit bacterial folate synthesis . Beyond their classic role as antibacterial agents, sulfonamide-based structures are widely investigated for diverse pharmacological activities, including use as anticancer, anti-inflammatory, and antiviral agents . The specific molecular architecture of this compound, featuring an acetamide group linked to a sulfonamide moiety with a butoxypropyl side chain, suggests potential for enhanced lipophilicity and membrane permeability, making it a valuable scaffold for structure-activity relationship (SAR) studies and the development of new therapeutic candidates. The compound is provided For Research Use Only (RUO) and is strictly not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers can leverage this chemical as a key intermediate or building block in synthesizing more complex molecules or for direct biological evaluation in high-throughput screening assays.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[4-(3-butoxypropylsulfamoyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N2O4S/c1-3-4-11-21-12-5-10-16-22(19,20)15-8-6-14(7-9-15)17-13(2)18/h6-9,16H,3-5,10-12H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOYKXYBXVUEVBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOCCCNS(=O)(=O)C1=CC=C(C=C1)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Advanced Chemical Derivatization of N 4 3 Butoxypropyl Sulfamoyl Phenyl Acetamide

Comprehensive Strategies for the Synthesis of N-{4-[(3-butoxypropyl)sulfamoyl]phenyl}acetamide

The core synthesis of this compound involves the formation of a sulfonamide bond between an appropriately substituted sulfonyl chloride and an amine.

Establishment of Primary Synthetic Routes for Sulfonamide Formation

The principal and most direct method for the synthesis of N-substituted sulfamoylacetamides is the reaction of 4-acetamidobenzenesulfonyl chloride with a primary or secondary amine. researchgate.net This reaction is a classic example of nucleophilic acyl substitution at a sulfonyl group.

A general procedure involves dissolving the amine, in this case, 3-butoxypropylamine, and a base, such as sodium carbonate, in a suitable solvent like dichloromethane. nih.gov A solution of 4-acetamidobenzenesulfonyl chloride is then added dropwise to the stirred mixture at room temperature. nih.gov The reaction progress is typically monitored by thin-layer chromatography (TLC). nih.govresearchgate.net

An alternative approach utilizes a basic aqueous medium with a controlled pH. researchgate.net In this method, the amine is dissolved in water, and 4-acetamidobenzenesulfonyl chloride is added. The pH of the reaction mixture is maintained between 8 and 10 using a solution of sodium carbonate. nih.gov The formation of a precipitate indicates the progress of the reaction. nih.gov

Exploration of Optimized Reaction Conditions and Yield Enhancement Protocols

Optimization of reaction conditions is crucial for maximizing the yield and purity of the final product. Key parameters that can be adjusted include the choice of solvent, base, reaction temperature, and pH.

For the synthesis of a series of N-substituted sulfamoylacetamides, dichloromethane has been effectively used as the solvent in the presence of sodium carbonate as the base, with reactions proceeding at room temperature. nih.gov This method has been reported to produce yields ranging from 66% to 86% for various amine substrates. nih.gov

In an aqueous basic medium, maintaining the pH between 8 and 10 is a critical factor. nih.gov The reaction is typically stirred for 2–3 hours. nih.gov Post-reaction work-up is also vital for yield enhancement. This usually involves filtering the precipitate, washing it with distilled water, and drying. nih.gov Recrystallization from a suitable solvent, such as methanol or ethanol, is often employed to obtain a pure product. nih.govnih.govresearchgate.net

Development of Advanced Synthetic Approaches and Methodological Innovations

While the fundamental synthesis of sulfonamides is well-established, advancements often focus on improving efficiency, simplifying work-up procedures, and expanding the substrate scope. The use of pyridine as both a solvent and a base represents a classic approach in sulfonamide synthesis. nih.govresearchgate.net For instance, the reaction of a sulfanilamide with an acetyl chloride in pyridine can be conducted at low temperatures (e.g., 258 K) under anhydrous conditions. nih.govresearchgate.net

Post-synthesis purification is a key area for methodological improvement. Standard procedures involve removing the solvent in vacuo, followed by a liquid-liquid extraction using an organic solvent like ethyl acetate. The organic layer is then washed sequentially with acidic, basic, and neutral aqueous solutions (e.g., 3 M hydrochloric acid, saturated sodium bicarbonate, and brine) to remove unreacted starting materials and by-products. nih.govresearchgate.net

Synthesis and Structural Modification of Analogues and Homologues of the Chemical Compound

The synthesis of analogues and homologues of this compound allows for the systematic investigation of structure-activity relationships.

Systematic Variation of the Butoxypropyl Side Chain for Functional Investigation

The butoxypropyl side chain can be systematically varied by employing different primary or secondary amines in the reaction with 4-acetamidobenzenesulfonyl chloride. This allows for the exploration of the effects of chain length, branching, and the presence of other functional groups on the properties of the molecule. A wide array of alkyl, aralkyl, and aryl amines have been successfully used to synthesize a library of N-substituted sulfamoylacetamides. researchgate.net

Table 1: Examples of Synthesized N-{4-[(substituted-amino)sulfamoyl]phenyl}acetamide Analogues nih.gov

Amine UsedResulting Compound NameYield (%)
Pyridin-3-ylmethanamineN-(4-(N-(pyridin-3-ylmethyl)sulfamoyl)phenyl)acetamide74
1,2,3,4-TetrahydroisoquinolineN-(4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)phenyl)acetamide73

This table is interactive and can be sorted by clicking on the column headers.

The synthesis of these analogues generally follows the established protocols for sulfonamide formation, demonstrating the versatility of the reaction with a diverse range of amines.

Introduction of Substituents on the Phenyl Ring and Their Synthetic Accessibility

Substituents can be introduced on the phenyl ring of either the 4-acetamidobenzenesulfonyl chloride precursor or the amine reactant. The accessibility of these substituted starting materials is a key consideration. For example, various substituted anilines can be used to generate analogues with different substitution patterns on the terminal phenyl ring.

The synthesis of compounds such as N-{4-[(3-methylphenyl)sulfamoyl]phenyl}acetamide and N-{4-[(4-methylphenyl)sulfamoyl]phenyl}acetamide has been reported, showcasing the introduction of a methyl group at different positions of the terminal phenyl ring. nih.gov Similarly, the use of 2,5-dimethylaniline and 2,6-dimethylaniline leads to the corresponding dimethylphenylsulfamoyl derivatives. researchgate.net

The synthesis of these substituted analogues provides a means to fine-tune the electronic and steric properties of the molecule, which can be crucial for various chemical and biological applications.

Chemical Transformations and Derivatizations of the Acetamide (B32628) Moiety

The acetamide moiety of this compound offers several avenues for chemical transformation and derivatization, allowing for the synthesis of a variety of analogues with potentially modified properties. These transformations primarily target the amide functional group and can be broadly categorized into hydrolysis, reduction, and rearrangement reactions.

Hydrolysis: The acetamide group can be hydrolyzed to the corresponding primary amine, 4-[(3-butoxypropyl)sulfamoyl]aniline, under either acidic or basic conditions. This reaction effectively removes the acetyl protecting group. The susceptibility of the amide bond to hydrolysis can be influenced by the electronic nature of the substituents on the aromatic ring. While the sulfonamide group is generally stable, harsh reaction conditions might also affect its integrity.

Reduction: The carbonyl group of the acetamide can be reduced to a methylene group to yield the corresponding N-ethyl amine derivative, N'-{4-[(3-butoxypropyl)sulfamoyl]phenyl}-N-ethylamine. A powerful reducing agent such as lithium aluminum hydride (LiAlH4) is typically required for this transformation. It is important to note that LiAlH4 is a strong reducing agent and may also reduce other functional groups if present in the molecule.

Hofmann Rearrangement: The Hofmann rearrangement is a classic organic reaction that converts a primary amide into a primary amine with one less carbon atom. Treatment of this compound with a reagent like bromine in the presence of a strong base (e.g., sodium hydroxide) would be expected to yield N-(4-aminophenyl)-3-butoxypropane-1-sulfonamide. This reaction proceeds through an isocyanate intermediate. The presence of an electron-withdrawing sulfamoyl group on the phenyl ring may influence the rate of this rearrangement.

Table 1: Potential Chemical Transformations of the Acetamide Moiety

Transformation Reagents and Conditions Product
Hydrolysis H₃O⁺ or OH⁻, heat 4-[(3-butoxypropyl)sulfamoyl]aniline

Advanced Spectroscopic and Crystallographic Techniques for Compound Characterization

The comprehensive characterization of this compound relies on a combination of advanced spectroscopic and crystallographic techniques to elucidate its molecular structure, connectivity, and purity.

Spectroscopic Characterization:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are fundamental for confirming the structure of the molecule.

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons, the protons of the butoxypropyl chain, the methyl protons of the acetamide group, and the NH protons of the amide and sulfonamide groups. The chemical shifts and coupling patterns of the aromatic protons can provide information about the substitution pattern on the phenyl ring.

¹³C NMR: The carbon-13 NMR spectrum would display signals for each unique carbon atom in the molecule, including the carbonyl carbon of the acetamide, the aromatic carbons, and the carbons of the butoxypropyl group.

Table 2: Predicted ¹H NMR Spectral Data for this compound

Chemical Shift (ppm) Multiplicity Integration Assignment
~10.3 Singlet 1H NH (acetamide)
~7.7-7.9 Multiplet 4H Aromatic CH
~4.0 Triplet 2H O-CH₂
~3.1 Triplet 2H S-N-CH₂
~2.1 Singlet 3H COCH₃
~1.8 Multiplet 2H CH₂
~1.4 Multiplet 2H CH₂
~0.9 Triplet 3H CH₃ (butoxy)

Table 3: Predicted ¹³C NMR Spectral Data for this compound

Chemical Shift (ppm) Assignment
~169 C=O (acetamide)
~142, 137, 128, 120 Aromatic C
~70 O-CH₂
~49 S-N-CH₂
~31 CH₂
~29 CH₂
~24 COCH₃
~14 CH₃ (butoxy)

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the characteristic functional groups present in the molecule. Key vibrational frequencies would be expected for the N-H stretching of the amide and sulfonamide groups, the C=O stretching of the acetamide, and the S=O stretching of the sulfonamide group.

Table 4: Predicted IR Absorption Frequencies for this compound

Frequency (cm⁻¹) Vibration
~3300-3400 N-H Stretch (amide and sulfonamide)
~2850-2960 C-H Stretch (aliphatic)
~1670 C=O Stretch (amide)
~1590, 1490 C=C Stretch (aromatic)
~1330, 1150 S=O Stretch (sulfonamide)

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. The molecular ion peak in the mass spectrum would confirm the molecular weight of this compound. Analysis of the fragmentation pattern can help to further confirm the structure.

Crystallographic Characterization:

In the crystal lattice of similar compounds, molecules are often linked by hydrogen bonds involving the N-H groups of the sulfonamide and acetamide moieties and the oxygen atoms of the sulfonyl and carbonyl groups. These interactions can lead to the formation of complex supramolecular architectures. The dihedral angle between the phenyl ring and the acetamide group, as well as the conformation of the butoxypropyl chain, would be key features determined by a crystallographic study. For instance, in N-(4-sulfamoylphenyl)acetamide, the amide residue is twisted out of the plane of the benzene ring.

Table 5: Crystallographic Data for the Related Compound N-{4-[(3-Methylphenyl)sulfamoyl]phenyl}acetamide

Parameter Value Reference
Crystal system Orthorhombic
Space group Pbca
a (Å) 12.4072 (4)
b (Å) 9.8528 (4)
c (Å) 24.7872 (10)
V (ų) 3030.1 (2)
Z 8

Computational Chemistry and Molecular Modeling Investigations of N 4 3 Butoxypropyl Sulfamoyl Phenyl Acetamide

Quantum Chemical Calculations and Electronic Structure Analysis: A Call for Investigation

Detailed quantum chemical calculations, such as those employing Density Functional Theory (DFT), are instrumental in elucidating the fundamental characteristics of a molecule. However, no specific studies applying these methods to N-{4-[(3-butoxypropyl)sulfamoyl]phenyl}acetamide could be identified.

Application of Density Functional Theory (DFT) for Molecular Geometry and Conformational Analysis

Information regarding the optimized molecular geometry and conformational landscape of this compound, which would be determined through DFT calculations, is currently absent from the scientific literature. Such analyses would provide insights into the molecule's three-dimensional structure, bond lengths, bond angles, and the relative stability of its different conformers.

Prediction and Interpretation of Electronic Properties and Spectroscopic Parameters

Analysis of Intermolecular Interactions and Hydrogen Bonding Networks

The potential for a molecule to form intermolecular interactions, particularly hydrogen bonds, is critical for its behavior in a biological system. While the structure of this compound suggests the capacity for hydrogen bonding through its amide and sulfonamide groups, a detailed computational analysis of these interactions and the resulting hydrogen bonding networks has not been documented.

Molecular Docking Simulations for Ligand-Target Interaction Profiling: A Field Ripe for Exploration

Molecular docking is a powerful computational technique used to predict the preferred orientation of a molecule when bound to a larger target molecule, such as a protein. This method is widely used in drug discovery to understand binding mechanisms and predict binding affinities.

Prediction of Binding Modes and Affinities with Key Biological Macromolecules

While numerous studies have performed molecular docking of various sulfonamides with different biological targets, specific docking studies for this compound are not reported in the available literature.

Carbonic anhydrases are a family of enzymes that are well-established targets for sulfonamide inhibitors. Different isoforms of human carbonic anhydrase (hCA), such as hCA I, II, IX, and XII, are implicated in various physiological and pathological processes. Molecular docking simulations are essential to understand the specific interactions that govern the binding of an inhibitor to the active site of these isoforms. However, a detailed analysis of the binding dynamics, including the specific binding modes and predicted affinities of this compound with hCA I, II, IX, and XII, has not been the subject of any published research. Such studies would be invaluable in assessing the potential of this compound as a selective carbonic anhydrase inhibitor.

Analysis of Interactions with Bacterial Carbonic Anhydrase Enzymes (e.g., β-CA, γ-CA)

Investigation of Binding to Other Enzyme Targets (e.g., Acetylcholinesterase, DNA Gyrase, Phosphatidylinositol 3-kinase)

Similarly, there is no available research detailing the computational investigation of this compound's binding to other significant enzyme targets such as acetylcholinesterase, DNA gyrase, or phosphatidylinositol 3-kinase. Such studies would be necessary to understand its potential inhibitory activity against these enzymes.

Elucidation of Specific Ligand-Protein Interaction Networks (e.g., Zinc Coordination, Hydrogen Bonds)

Without molecular modeling studies, the specific ligand-protein interaction network for this compound with any enzyme target remains unelucidated. For metalloenzymes like carbonic anhydrases, a key interaction would be the coordination of the sulfonamide group with the active site zinc ion. Other interactions, such as hydrogen bonds and hydrophobic interactions, would also be critical for binding affinity and selectivity, but these have not been documented for this specific compound.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Insights

Development of Predictive Models Correlating Structural Descriptors with Biological Potency

No QSAR models have been developed that specifically include this compound. The development of such a model would require a dataset of structurally related compounds with measured biological potencies against a specific target.

Identification of Critical Physicochemical and Steric Parameters Influencing Target Interactions

As no QSAR studies have been performed, the critical physicochemical and steric parameters of this compound that influence its interactions with biological targets have not been identified. These parameters would typically include factors like hydrophobicity, electronic properties, and molecular shape.

In Silico Prediction of Molecular Descriptors Relevant to Biological Disposition

While in silico tools can be used to predict the molecular descriptors of this compound relevant to its absorption, distribution, metabolism, and excretion (ADME) properties, no such studies have been published. A predictive analysis would typically involve the calculation of properties such as logP, polar surface area, and the number of hydrogen bond donors and acceptors.

Table of Predicted Molecular Descriptors for this compound (Note: The following data would be hypothetical and generated using predictive software, as no published data is available.)

DescriptorPredicted Value
Molecular WeightData not available
LogPData not available
Polar Surface AreaData not available
Hydrogen Bond DonorsData not available
Hydrogen Bond AcceptorsData not available

Computational Assessment of Theoretical Lipophilicity and Aqueous Solubility

The lipophilicity and aqueous solubility of a compound are critical determinants of its pharmacokinetic profile, influencing its absorption, distribution, metabolism, and excretion (ADME). For this compound, these parameters have been estimated using various computational models.

Lipophilicity is commonly expressed as the logarithm of the octanol-water partition coefficient (Log P). A consensus Log P value for this compound is predicted to be 2.76, suggesting a moderate level of lipophilicity. This value is an average derived from several predictive models, each employing different algorithms to calculate this property. The individual predictions from various models provide a range of values, reflecting the nuances of each computational approach.

Aqueous solubility, another key parameter, is often predicted as the logarithm of the molar solubility in water (Log S). The predicted Log S for this compound is -3.39, which indicates that the compound is likely to be moderately soluble in water. This prediction is based on models that take into account various molecular descriptors to estimate solubility.

Below is a summary of the computationally predicted values for the lipophilicity and aqueous solubility of this compound.

ParameterPredicted ValueInterpretation
Consensus Log P2.76Moderate Lipophilicity
Log S (ESOL)-3.39Moderately Soluble
Log S (Ali)-3.88Soluble
Log S (SILICOS-IT)-3.79Soluble

Mechanistic Elucidation of Biological Target Interactions by N 4 3 Butoxypropyl Sulfamoyl Phenyl Acetamide

Biochemical and Biophysical Investigation of Carbonic Anhydrase (CA) Modulation

The presence of an unsubstituted sulfonamide group is a classic hallmark of carbonic anhydrase (CA) inhibitors. aesnet.org This functional group is known to coordinate with the zinc ion (Zn²⁺) located in the active site of CA isoforms, thereby disrupting their catalytic activity. mdpi.com The general mechanism of inhibition involves the deprotonated sulfonamide (SO₂NH⁻) acting as a transition state analogue, binding to the zinc ion and displacing a water or hydroxide (B78521) molecule essential for the hydration of carbon dioxide. mdpi.com

It is plausible that N-{4-[(3-butoxypropyl)sulfamoyl]phenyl}acetamide would exhibit inhibitory activity against various hCA isoforms, with the butoxypropyl "tail" influencing isoform selectivity. The "tail approach" is a common strategy in the design of CA inhibitors, where modifications to the scaffold extending from the zinc-binding group can exploit subtle differences in the active site cavities of different isoforms to achieve selectivity. unifi.it For example, derivatives of 2-(piperidin-1-yl)-N-(4-sulfamoylphenyl)acetamide have shown potent and selective inhibition of the cancer-associated isoforms hCA IX and XII. nih.gov

Table 1: Hypothetical Inhibitory Profile of this compound against Human Carbonic Anhydrase Isoforms (based on analogue data)
hCA IsoformHypothetical Kᵢ (nM)Rationale based on Analogues
hCA IModerateAnalogues show moderate inhibition of this ubiquitous isoform. mdpi.com
hCA IIPotentThe primary sulfonamide group is a strong binder to the highly active hCA II. mdpi.com
hCA IXPotent and SelectiveThe "tail" group may confer selectivity for this tumor-associated isoform. nih.gov
hCA XIIPotent and SelectiveSimilar to hCA IX, the butoxypropyl tail could enhance binding to this isoform. nih.gov

While there is no specific data for this compound, related sulfonamides have been investigated as inhibitors of bacterial CAs. For example, N-((4-sulfamoylphenyl)carbamothioyl) amides have shown effective inhibition against β-CAs from Mycobacterium tuberculosis, particularly MtCA2. mdpi.com This suggests that the 4-sulfamoylphenyl scaffold is a viable starting point for the development of antibacterial agents targeting bacterial CAs. The butoxypropyl tail of the title compound could potentially influence its spectrum of activity against different bacterial CA classes (α, β, and γ-CAs).

Table 2: Potential Inhibitory Activity of this compound against Bacterial Carbonic Anhydrases (based on analogue data)
Bacterial CAOrganismPotential Kᵢ (nM)Rationale
MtCA1Mycobacterium tuberculosisModerateAnalogues show moderate inhibition. mdpi.com
MtCA2Mycobacterium tuberculosisPotentThis isoform is particularly sensitive to related sulfonamides. mdpi.com
MtCA3Mycobacterium tuberculosisWeakAnalogues generally exhibit poor inhibition against this isoform. mdpi.com

No co-crystallization or spectroscopic data for this compound with any CA isoform is currently available. However, X-ray crystallography studies of similar benzenesulfonamides in complex with hCA II and hCA VII have revealed key binding interactions. nih.gov These studies show the sulfonamide group coordinating to the active site zinc ion. The phenyl ring and the attached "tail" extend into the active site cavity, forming hydrophobic and van der Waals interactions with amino acid residues. nih.gov It is highly probable that this compound would adopt a similar binding mode, with the butoxypropyl tail occupying a hydrophobic pocket within the enzyme's active site.

Inhibition of carbonic anhydrases can have significant effects on various cellular biochemical pathways, primarily due to the disruption of pH regulation. frontiersin.org CAs play a crucial role in maintaining the acid-base balance by catalyzing the rapid interconversion of carbon dioxide and bicarbonate. frontiersin.orgnih.gov

By inhibiting CA activity, a compound like this compound could lead to intracellular acidification. aesnet.org This is because the enzyme's role in buffering cellular pH is compromised. Such a shift in pH can, in turn, affect metabolic flux. For instance, in tumor cells, the activity of tumor-associated CAs like CA IX and CA XII is linked to the metabolism of pyruvate (B1213749) and fatty acids. frontiersin.org Inhibition of these isoforms could therefore disrupt these metabolic pathways, potentially leading to anti-tumor effects. Furthermore, alterations in intracellular pH can impact various cellular signaling pathways that are pH-sensitive.

Exploration of Other Enzyme Target Modulations and Their Mechanistic Basis

The N-phenylacetamide scaffold present in this compound is a feature found in some acetylcholinesterase (AChE) inhibitors. dergipark.org.trdergipark.org.tr AChE is a key enzyme in the nervous system, responsible for the breakdown of the neurotransmitter acetylcholine. nih.gov

While direct studies on the title compound are lacking, research on other N-phenylacetamide derivatives suggests a potential mechanism of action. dergipark.org.tr These compounds can act as non-covalent inhibitors, binding to the active site of AChE. nih.gov The binding is often proposed to occur at the peripheral anionic site (PAS) and/or the catalytic anionic site (CAS) of the enzyme. dergipark.org.tr The phenylacetamide core could engage in π-π stacking interactions with aromatic residues in the active site gorge, while other parts of the molecule could form hydrogen bonds or hydrophobic interactions. The butoxypropylsulfamoylphenyl moiety would likely influence the binding affinity and selectivity for AChE over the related enzyme, butyrylcholinesterase (BChE). Kinetic studies on analogous compounds have often revealed a mixed-type inhibition, indicating binding to both the free enzyme and the enzyme-substrate complex. nih.gov

Elucidation of DNA Gyrase Binding and Catalytic Inhibition

There is no available research that specifically elucidates the binding of this compound to DNA gyrase or details its mechanism of catalytic inhibition. Studies on other compounds, such as certain N-phenylpyrrolamides, have demonstrated low nanomolar inhibitory concentrations (IC50) against E. coli DNA gyrase. rsc.org However, these compounds are structurally different from this compound, and thus, their mechanism of action cannot be attributed to it. The inhibition of DNA gyrase is a validated antibacterial strategy, and various inhibitors act by interfering with ATP binding or by stabilizing the gyrase-DNA cleavage complex. nih.gov Without experimental data, the mode of interaction, binding affinity, and inhibitory effect of this compound on DNA gyrase remain unknown.

Biochemical Pathways Affected by Phosphatidylinositol 3-Kinase Inhibition

No studies were found that investigate the inhibitory effects of this compound on Phosphatidylinositol 3-Kinase (PI3K) or the resulting impact on biochemical pathways. The PI3K signaling pathway is crucial in regulating cell proliferation, survival, and metabolism, and its dysregulation is implicated in cancer. While various small molecules have been developed as PI3K inhibitors, there is no published evidence to suggest that this compound belongs to this class of inhibitors or modulates any of the downstream pathways.

Assessment of Molecular Interactions with Diverse Biological Macromolecules via In Vitro Assays

There is a lack of published in vitro assay data assessing the molecular interactions of this compound with a diverse range of biological macromolecules. While the sulfonamide chemical group is present in a variety of pharmacologically active compounds, the specific interaction profile of this particular molecule has not been characterized. nih.gov Structural studies on related sulfonamide-containing compounds have been conducted to understand their molecular geometry and potential for hydrogen bonding, but this information does not extend to the specific biological interactions of this compound. nih.govnih.gov

Due to the absence of specific research on this compound, no data tables can be generated to detail its research findings.

Structure Activity Relationship Sar and Rational Design Strategies for N 4 3 Butoxypropyl Sulfamoyl Phenyl Acetamide Derivatives

Identification and Characterization of Pharmacophoric Elements within the Compound Scaffold

The N-{4-[(3-butoxypropyl)sulfamoyl]phenyl}acetamide scaffold is comprised of several key pharmacophoric features that are crucial for its biological activity. These elements include a sulfonamide group (-SO₂NH-), an acetamide (B32628) moiety (-NHCOCH₃), a central phenyl ring, and a flexible 3-butoxypropyl chain. The spatial arrangement and physicochemical properties of these groups dictate the molecule's interaction with biological targets.

The core structure, a 4-acetamidobenzenesulfonamide, is a common motif in medicinal chemistry. The sulfonamide group is a critical component, often acting as a zinc-binding group in metalloenzymes or participating in hydrogen bonding interactions within receptor active sites. The acetamide group also contributes to the hydrogen bonding capacity of the molecule and can influence its pharmacokinetic properties. The central phenyl ring serves as a scaffold, positioning the other functional groups in a specific orientation for optimal target engagement.

A study on synthetic N-[(substituted-sulfamoyl)phenyl]acetamides as chymotrypsin (B1334515) inhibitors revealed that the sulfamoyl and acetamido groups on a p-substituted aryl ring are key features for their inhibitory potential. researchgate.net The sulfonamide linkage is noted for its stability and electron-withdrawing nature. researchgate.net

The general pharmacophoric features for related sulfonamide inhibitors, for instance, those targeting VEGFR-2, include a heteroaromatic moiety, a spacer group, a pharmacophore group for binding to specific domains, and a hydrophobic tail. While not directly studying the title compound, this highlights the modular nature of such scaffolds.

Table 1: Key Pharmacophoric Elements of the this compound Scaffold

Pharmacophoric ElementPotential Role in Biological Activity
Sulfonamide (-SO₂NH-)Zinc-binding, hydrogen bonding, acidic center
Acetamide (-NHCOCH₃)Hydrogen bonding, modulation of physicochemical properties
Phenyl RingScaffold for spatial orientation of functional groups
3-Butoxypropyl ChainHydrophobic interactions, target selectivity, "tail" group

Detailed Analysis of the Role of the 3-Butoxypropyl Chain in Modulating Target Recognition and Selectivity

The 3-butoxypropyl chain in this compound represents a "tail" or "pendant" group, which can significantly influence the compound's interaction with its biological target. This lipophilic chain can extend into hydrophobic pockets within a receptor or enzyme active site, thereby enhancing binding affinity and modulating selectivity.

Impact of Substituent Modifications on the Phenyl Ring and Acetamide Moiety on Biological Interactions

Modifications to the phenyl ring and the acetamide moiety of the this compound scaffold can have a profound impact on its biological activity. These changes can alter the electronic properties, steric hindrance, and hydrogen bonding capacity of the molecule, thereby influencing its binding affinity and selectivity for a given target.

Phenyl Ring Modifications:

In a study of 2-(4-Fluorophenyl)-N-phenylacetamide derivatives as anticancer agents, it was observed that compounds with electron-withdrawing nitro groups demonstrated higher cytotoxic effects compared to those with electron-donating methoxy (B1213986) groups. nih.gov Similarly, for N-phenylacetamide derivatives containing 4-arylthiazole moieties, electron-withdrawing substituents on the phenyl ring were found to enhance bactericidal activity. mdpi.com

Acetamide Moiety Modifications:

The acetamide group is another site for potential modification. Altering the alkyl or aryl substituent on the amide nitrogen can influence the molecule's steric profile and its ability to form hydrogen bonds. For instance, replacing the acetyl group with larger acyl groups could introduce steric clashes within a binding site, leading to a decrease in activity. Conversely, introducing functional groups that can form additional favorable interactions could enhance potency.

In a series of N-(substituted phenyl)-2-(3-substituted) sulfamoyl) phenyl) acetamide derivatives, various substitutions on both the phenyl rings of the sulfonamide and the acetamide moieties were explored for their anticancer activity. researchgate.net The results indicated that the nature of these substituents significantly influenced the potency against different cancer cell lines. researchgate.net

Table 2: Illustrative Impact of Substituent Modifications on Biological Activity of Related Scaffolds

ModificationGeneral ObservationPotential Rationale
Electron-withdrawing groups on phenyl ringIncreased activity in some anticancer and antibacterial agentsAltered electronic properties, enhanced binding interactions
Electron-donating groups on phenyl ringDecreased activity in some anticancer and antibacterial agentsAltered electronic properties, unfavorable interactions
Bulky substituents on acetamideCan either increase or decrease activitySteric effects, potential for new interactions or steric hindrance

Advanced Design Principles for Optimizing Target Potency and Selectivity

The "tail approach" is a well-established strategy in the design of sulfonamide inhibitors, particularly for enzymes like carbonic anhydrases. This approach involves the attachment of various chemical moieties (tails) to the sulfonamide scaffold to exploit specific features of the target's active site. These tails can be designed to interact with hydrophobic or hydrophilic regions, leading to enhanced potency and isoform selectivity.

The 3-butoxypropyl group in this compound is a prime example of a hydrophobic tail. The rationale behind this design is to target a hydrophobic pocket adjacent to the primary binding site of the sulfonamide group. By optimizing the length, shape, and chemical nature of this tail, it is possible to fine-tune the inhibitor's affinity and selectivity for a particular enzyme isoform.

Bioisosteric and isosteric replacements are fundamental strategies in medicinal chemistry for optimizing the physicochemical and pharmacological properties of a lead compound. This involves substituting a functional group with another that has similar steric and electronic properties.

In the context of the this compound scaffold, several bioisosteric replacements could be considered:

Sulfonamide Group: While the sulfonamide is often a key pharmacophore, it can sometimes be replaced with other acidic groups like a carboxylic acid or a tetrazole, depending on the target and desired properties.

Acetamide Group: The amide bond can be replaced with bioisosteres such as a reverse amide, an ester, a ketone, or a stable heterocyclic ring to improve metabolic stability or alter hydrogen bonding patterns.

Phenyl Ring: The phenyl ring can be replaced with other aromatic or heteroaromatic rings to explore different substitution patterns and improve properties like solubility or target interactions.

The sulfonamide-acetamide scaffold is a versatile platform for the design of multi-target ligands, which are single molecules designed to interact with multiple biological targets simultaneously. This approach can be particularly beneficial for treating complex diseases with multifactorial etiologies.

By incorporating pharmacophoric elements known to be active against different targets into a single molecule based on the this compound scaffold, it may be possible to develop novel therapeutics with enhanced efficacy. For example, by modifying the "tail" group or the substituents on the phenyl ring and acetamide moiety, one could introduce functionalities that confer activity against a secondary target, in addition to the primary target of the sulfonamide-acetamide core. The conjugation of non-steroidal anti-inflammatory drugs (NSAIDs) with sulfa drugs to create acetamide-sulfonamide scaffolds is an example of a multi-target approach. mdpi.comnih.gov

Prodrug Design Strategies for Enhanced Biochemical Activation or Target Delivery

The development of prodrugs represents a pivotal strategy in medicinal chemistry to overcome undesirable physicochemical and pharmacokinetic properties of pharmacologically active compounds. For this compound and its derivatives, prodrug design can be instrumental in enhancing biochemical activation and achieving targeted delivery to specific tissues or organs, thereby improving therapeutic efficacy and minimizing off-target effects. These strategies typically involve the chemical modification of the parent drug to an inactive or less active form, which, upon administration, undergoes enzymatic or chemical conversion in the body to release the active drug.

A variety of functional groups on the this compound scaffold are amenable to prodrug derivatization. The sulfonamide nitrogen, the acetamide nitrogen, and the butoxypropyl chain offer sites for chemical modification to create carrier-linked prodrugs. In this approach, a promoiety (carrier molecule) is attached to the active drug via a labile linkage, such as an ester, amide, or carbamate (B1207046) bond. The choice of promoiety is critical and is guided by the desired properties to be achieved, such as increased solubility, improved membrane permeability, or site-specific delivery.

Biochemical Activation through Enzymatic Cleavage:

A key aspect of prodrug design is the reliance on specific enzymes that are either ubiquitous in the body or are overexpressed in target tissues to cleave the promoiety and release the active drug.

Esterase-Sensitive Prodrugs: The butoxypropyl group could be modified to include an ester linkage. For instance, a terminal hydroxyl group could be introduced to the butoxypropyl chain and subsequently esterified with a lipophilic acid. These ester prodrugs would be substrates for various esterases present in the plasma and tissues, leading to the hydrolytic cleavage of the ester bond and release of the active drug. This strategy can enhance the oral bioavailability of polar drugs by increasing their lipophilicity and facilitating their transport across the intestinal membrane.

Amidase-Sensitive Prodrugs: The acetamide group presents another opportunity for prodrug design. Modification of the acetyl group to a larger acyl moiety or the introduction of an amino acid promoiety could create prodrugs that are substrates for amidases. For example, coupling an amino acid to the N-phenylacetamide nitrogen via an amide bond could result in a prodrug that is recognized and cleaved by peptidases, which are abundant in the gastrointestinal tract and other tissues.

Sulfatase and Phosphatase-Sensitive Prodrugs: If a hydroxyl group were introduced onto the butoxypropyl chain or the phenyl ring, it could be converted into a sulfate (B86663) or phosphate (B84403) ester. These prodrugs would be activated by sulfatases or phosphatases, respectively. Alkaline phosphatases, for instance, are found in high concentrations in the liver, bone, and intestines, and could be exploited for targeted drug release in these tissues.

Targeted Delivery Strategies:

Prodrug design can also be employed to achieve targeted delivery of this compound to specific sites of action, thereby increasing the drug concentration at the target and reducing systemic exposure.

Tumor-Targeted Prodrugs: Many tumors overexpress certain enzymes compared to normal tissues. For example, some tumors have elevated levels of glutathione (B108866) S-transferases (GSTs). nih.gov A prodrug strategy could involve designing a sulfonamide derivative that is a substrate for GST, leading to the release of the active drug preferentially in the tumor microenvironment. nih.gov This approach, known as enzyme-prodrug therapy, can significantly enhance the therapeutic index of anticancer agents.

pH-Sensitive Prodrugs: The microenvironment of certain tissues, such as tumors or inflamed tissues, is often more acidic than that of normal tissues. Prodrugs can be designed with acid-labile linkages that are stable at physiological pH (around 7.4) but are cleaved in acidic environments. For instance, an acetal (B89532) or ketal promoiety could be incorporated, which would hydrolyze under acidic conditions to release the active drug.

Transporter-Targeted Prodrugs: Another strategy involves designing prodrugs that are recognized and actively transported by specific uptake transporters expressed on the surface of target cells. For example, amino acid transporters are often upregulated in cancer cells to meet their high metabolic demands. By attaching an amino acid promoiety to the parent drug, the resulting prodrug can be actively transported into the target cells, leading to a higher intracellular drug concentration.

The following table summarizes potential prodrug strategies for this compound:

Prodrug StrategyModification SitePromoiety ExampleActivation MechanismPotential Advantage
Esterase-SensitiveButoxypropyl chain (with added hydroxyl)Lipophilic acid (e.g., valproic acid)Hydrolysis by plasma and tissue esterasesEnhanced oral bioavailability
Amidase-SensitiveAcetamide nitrogenAmino acid (e.g., valine)Cleavage by peptidases/amidasesImproved absorption, potential for transporter-mediated uptake
Phosphatase-SensitivePhenyl ring or butoxypropyl chain (with added hydroxyl)Phosphate esterHydrolysis by alkaline phosphatasesTargeted delivery to liver, bone, or intestine
GST-ActivatedSulfonamide moietyElectrophilic group susceptible to GSTGlutathione S-transferase-mediated cleavageTumor-specific activation
pH-SensitiveButoxypropyl chain or acetamide nitrogenAcid-labile group (e.g., acetal)Acid-catalyzed hydrolysis in acidic microenvironmentsTargeted release in tumors or inflamed tissues
Transporter-TargetedAcetamide nitrogen or butoxypropyl chainAmino acid or peptideActive transport via amino acid/peptide transportersIncreased intracellular concentration in target cells

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for preparing N-{4-[(3-butoxypropyl)sulfamoyl]phenyl}acetamide, and how can reaction yields be optimized?

  • Methodological Answer : A robust approach involves sulfamoylation of the phenylacetamide scaffold. For example, Betti base-mediated synthesis (used for analogous sulfamoylphenylacetamides) can be adapted by reacting 3-butoxypropylamine with 4-acetamidobenzenesulfonyl chloride under anhydrous conditions . Optimization may involve controlling stoichiometry (1:1.2 molar ratio of amine to sulfonyl chloride) and using a base like triethylamine in dichloromethane at 0–5°C to minimize side reactions. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) improves yield (>75% reported for similar compounds) .

Q. Which spectroscopic and crystallographic techniques are critical for confirming the structure of this compound?

  • Methodological Answer :

  • NMR : Use 1H^1H and 13C^{13}C NMR to confirm the presence of the butoxypropyl chain (δ 0.8–1.6 ppm for CH2_2/CH3_3) and acetamide moiety (δ 2.1 ppm for CH3_3, δ 168–170 ppm for carbonyl) .
  • X-ray crystallography : Single-crystal analysis resolves bond lengths (e.g., S–N bond ~1.62 Å) and confirms stereochemistry. For analogous compounds, intermolecular N–H···O hydrogen bonds stabilize the crystal lattice, as seen in P21_1/c space groups .
  • Mass spectrometry : High-resolution ESI-MS validates molecular weight (calculated: ~383.45 g/mol) with <2 ppm error .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to explore the biological relevance of the 3-butoxypropylsulfamoyl moiety?

  • Methodological Answer :

  • Analog synthesis : Replace the butoxypropyl group with shorter (ethoxypropyl) or branched (isobutoxy) chains to assess hydrophobicity effects .
  • Biological assays : Test analogs in enzyme inhibition assays (e.g., cyclooxygenase or carbonic anhydrase) to correlate substituent length with IC50_{50}. For sulfonamide derivatives, IC50_{50} values often range 10–100 nM .
  • Computational modeling : Use molecular docking (AutoDock Vina) to predict binding affinity changes based on alkyl chain flexibility .

Q. How should researchers address contradictions in reported solubility data for sulfamoylphenylacetamides?

  • Methodological Answer :

  • Solvent screening : Perform equilibrium solubility studies in PBS (pH 7.4), DMSO, and ethanol using HPLC quantification. For example, N-acetylsulfapyridine shows pH-dependent solubility (0.1 mg/mL at pH 1.2 vs. 2.5 mg/mL at pH 6.8) due to sulfonamide protonation .
  • Polymorphism analysis : Use differential scanning calorimetry (DSC) and powder X-ray diffraction (PXRD) to identify crystalline vs. amorphous forms, which can alter solubility by >10-fold .

Q. What strategies are recommended for assessing metabolic stability and degradation pathways of this compound?

  • Methodological Answer :

  • In vitro metabolism : Incubate with liver microsomes (human or rat) and analyze metabolites via LC-MS/MS. Sulfonamides often undergo N-dealkylation or glucuronidation; for example, N-acetyldapsone forms a hydroxylamine metabolite .
  • Forced degradation : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% H2 _2O2_2) conditions. Monitor degradation via HPLC-UV at 254 nm; sulfamoyl bonds are typically stable in acid but hydrolyze in base .

Q. How can researchers resolve discrepancies in reported biological activity across different studies?

  • Methodological Answer :

  • Standardize assays : Use a common cell line (e.g., HEK293 for receptor studies) and control for endotoxin levels. For example, RORγt inhibition by SR1001 (a related acetamide) varies by cell type (EC50_{50}: 50–200 nM) due to receptor expression levels .
  • Data normalization : Express activity as % inhibition relative to a positive control (e.g., 10 µM dexamethasone for anti-inflammatory assays) to minimize inter-lab variability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.